![molecular formula C7H7F3OS B2969923 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol CAS No. 2361634-76-4](/img/structure/B2969923.png)
1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol” is an organic compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives was established by a single-crystal X-ray diffraction study . The intermolecular interactions in the solid state were analyzed through Hirshfeld surface analysis (HSA) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Wissenschaftliche Forschungsanwendungen
Biocatalytic Production
- Biocatalytic Production : The asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells demonstrated excellent enantioselectivity. This process represents a significant advancement in the biocatalytic production of pharmaceutical intermediates, specifically for chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).
Coordination Chemistry
- Mercury Coordination Complexes : Research involving cyclic trimeric perfluoro-o-phenylenemercury demonstrated the ability to react with ethanol, forming complexes with potential applications in coordination chemistry (Tikhonova et al., 2009).
Triazolylmethyl Carbanion Generation
- Agricultural and Medicinal Chemistry : The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has significant implications in agricultural and medicinal chemistry due to the herbicidal and antifungal activities of the resulting 2-(1H-1,2,4-triazol-1-yl)ethanols (Lassalas et al., 2017).
Nonlinear Optical Properties
- Nonlinear Optical Crystals : The study of ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate revealed its potential in nonlinear optics, suggesting applications in fields like telecommunications and laser technology (Sathiya & Senthilkumar, 2020).
Safety and Hazards
The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethanol”, indicates that it is not classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide, or biocidal product use .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
These interactions can lead to conformational changes in the target molecules, altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Result of Action
Based on the activities of similar compounds, it could potentially lead to a variety of cellular responses, depending on the specific targets and pathways it affects .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)thiophen-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c1-4(11)6-2-5(3-12-6)7(8,9)10/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOFZZEVUZKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
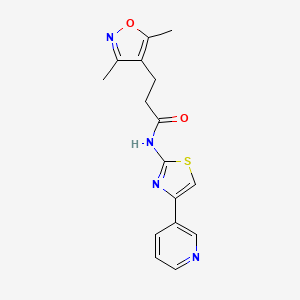


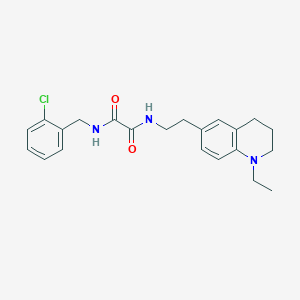

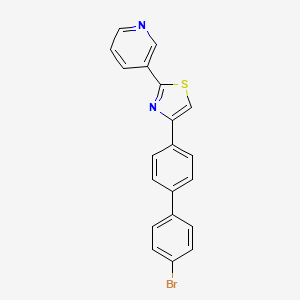
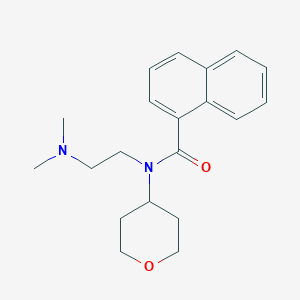
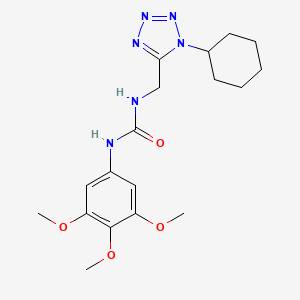


![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)
